

Spectroscopic Profile of (2-(cyclopentyloxy)phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-(Cyclopentyloxy)phenyl)boronic acid

Cat. No.: B597432

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for **(2-(cyclopentyloxy)phenyl)boronic acid**. This compound, with the chemical formula $C_{11}H_{15}BO_3$ and a molecular weight of 206.05 g/mol, is a valuable building block in organic synthesis, particularly in Suzuki coupling reactions.^[1] Its structural features, including the boronic acid moiety and the cyclopentyloxy group, make it a compound of interest in medicinal chemistry and materials science.^[1]

Spectroscopic Data

Due to the limited availability of directly published experimental spectra for **(2-(cyclopentyloxy)phenyl)boronic acid**, the following tables summarize expected and representative spectroscopic data based on the analysis of closely related analogs and general principles of spectroscopic interpretation for phenylboronic acids.

Table 1: Predicted 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8 - 7.9	d	1H	Ar-H (ortho to - B(OH) ₂)
~7.3 - 7.5	m	2H	Ar-H
~6.9 - 7.0	d	1H	Ar-H (ortho to - OC ₅ H ₉)
~4.8 - 4.9	m	1H	O-CH (cyclopentyloxy)
~8.0 - 9.0	br s	2H	B(OH) ₂
~1.8 - 2.0	m	2H	Cyclopentyl-CH ₂
~1.5 - 1.7	m	6H	Cyclopentyl-CH ₂

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~160	C-O (aromatic)
~135	C-B (aromatic)
~130 - 132	Ar-CH
~120 - 125	Ar-CH
~115 - 118	Ar-CH
~80	O-CH (cyclopentyloxy)
~32	Cyclopentyl-CH ₂
~24	Cyclopentyl-CH ₂

Note: The carbon atom attached to the boron may not always be observed due to quadrupolar relaxation.

Table 3: Mass Spectrometry Data

m/z	Ion
206.11	[M] ⁺ (Calculated for C ₁₁ H ₁₅ ¹¹ BO ₃)
205.10	[M-H] ⁻
188.10	[M-H ₂ O] ⁺
138.06	[M - C ₅ H ₉ O] ⁺

Note: Boronic acids are known to undergo dehydration to form boroxines, which may be observed in the mass spectrum. The isotopic pattern of boron (¹⁰B and ¹¹B) should also be considered.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **(2-(cyclopentyloxy)phenyl)boronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve approximately 5-10 mg of **(2-(cyclopentyloxy)phenyl)boronic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
- Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Parameters:
 - Pulse Sequence: Standard single-pulse experiment.

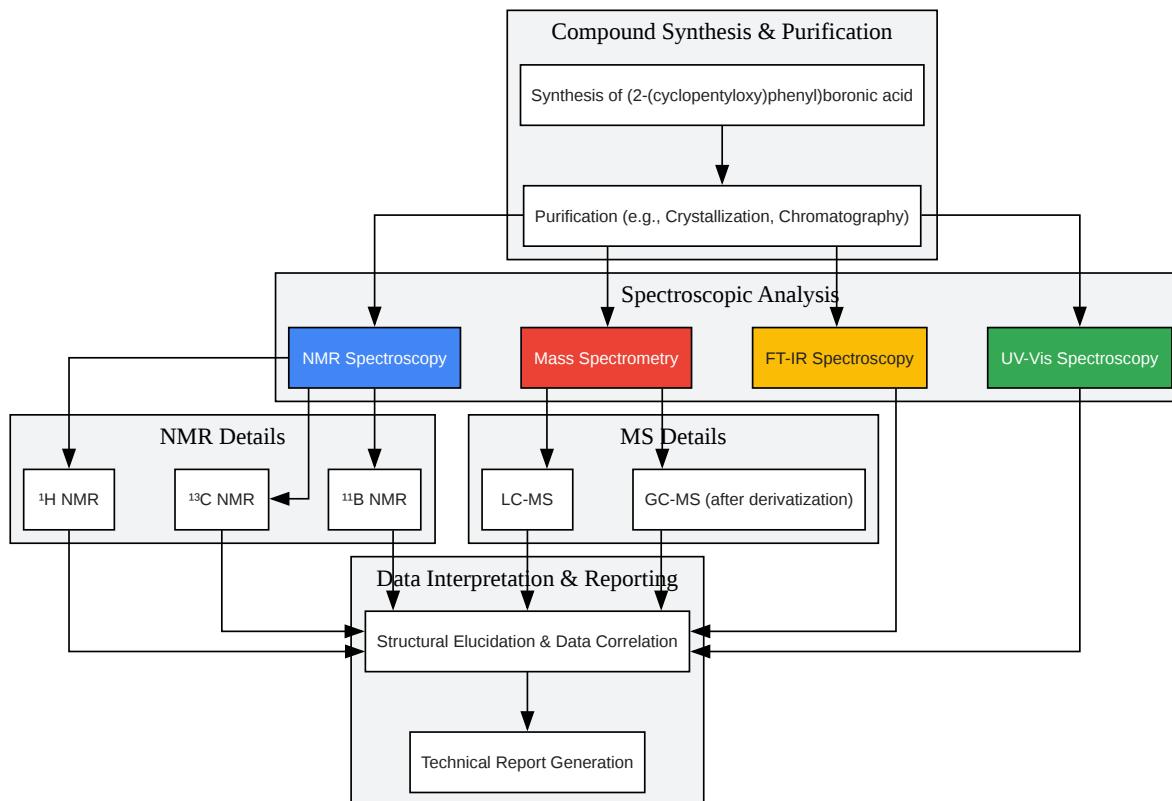
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Spectral Width: 0-12 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak.

3. ^{13}C NMR Spectroscopy:

- Instrument: A 100 MHz or higher field NMR spectrometer.
- Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the lower natural abundance of ^{13}C .
 - Spectral Width: 0-200 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peaks.

Mass Spectrometry (MS)

1. Sample Preparation:


- Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[\[2\]](#)

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

- Chromatography:
 - Column: A C18 reverse-phase column is typically used.
 - Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is a common choice.
 - Flow Rate: 0.2-0.5 mL/min.
- Mass Spectrometry:
 - Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes should be attempted to determine the optimal ionization.
 - Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.
 - Scan Range: m/z 50-500.
 - Data Analysis: Extract the mass-to-charge ratio of the parent ion and any significant fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **(2-(cyclopentyloxy)phenyl)boronic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **(2-(cyclopentyloxy)phenyl)boronic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1311159-02-0: B-[2-(Cyclopentyloxy)phenyl]boronic acid [cymitquimica.com]
- 2. sciex.com [sciex.com]
- To cite this document: BenchChem. [Spectroscopic Profile of (2-(cyclopentyloxy)phenyl)boronic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b597432#spectroscopic-data-of-2-cyclopentyloxy-phenyl-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com